Homocoupling Yield Advantage of 1-Iodoeicosane Over Shorter-Chain 1-Iodoalkanes Under Pd/Hydrazine Catalysis
Under identical Pd-catalyzed hydrazine-mediated reductive homocoupling conditions, 1-iodoeicosane (C20) produces tetracontane (C40H82) in 74% yield. Critically, the study demonstrates that coupling yield decreases monotonically with decreasing carbon chain length across the 1-iodoalkane homologous series [1]. This establishes that the C20 chain length confers a measurable synthetic advantage in homocoupling efficiency relative to all shorter-chain 1-iodoalkane analogs.
| Evidence Dimension | Homocoupling yield to n-alkane dimer under Pd/hydrazine conditions |
|---|---|
| Target Compound Data | 74% yield of tetracontane (C40H82) |
| Comparator Or Baseline | Shorter-chain 1-iodoalkanes (C < 20): yield progressively decreases with decreasing chain length (exact numerical yields for individual shorter homologs not tabulated in the abstract; directionality firmly established) |
| Quantified Difference | Yield decreases with decreasing carbon number; C20 achieves the maximum reported yield in the series |
| Conditions | Pd catalyst, hydrazine reducing agent; Bulletin of the Chemical Society of Japan, 1981, 54(11), 3599–3600 |
Why This Matters
For synthetic routes requiring C40 hydrocarbon products via Wurtz-type dimerization, 1-iodoeicosane provides the highest reported yield among the 1-iodoalkane series, enabling more efficient use of starting material and reducing purification burden relative to shorter-chain alternatives.
- [1] Nakajima, R.; Morita, K.; Hara, T. (1981). The Reductive Coupling of Organic Halide Using Hydrazine and a Palladium Catalyst. II. Homocoupling of 1-Iodoalkanes. Bulletin of the Chemical Society of Japan, 54(11), 3599–3600. DOI: 10.1246/bcsj.54.3599. View Source
